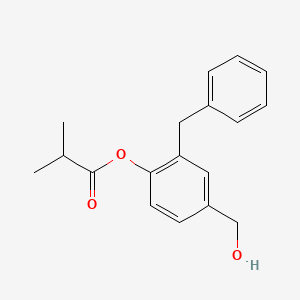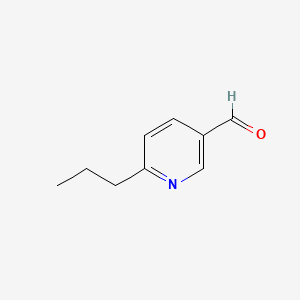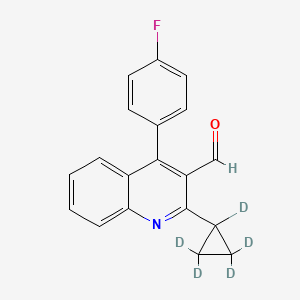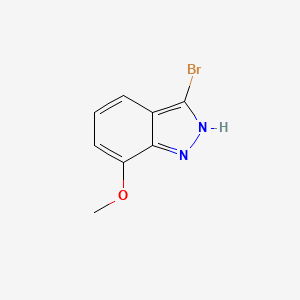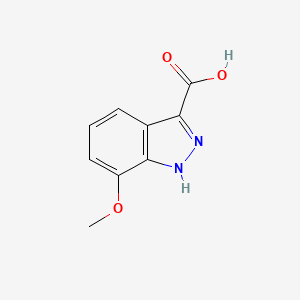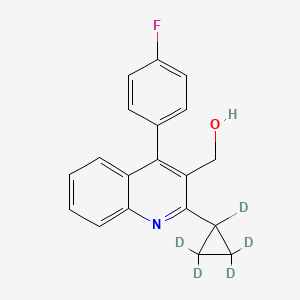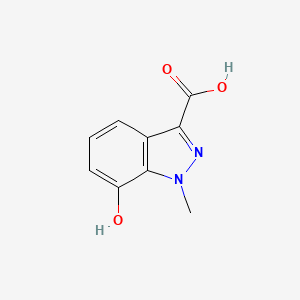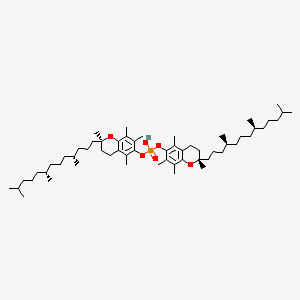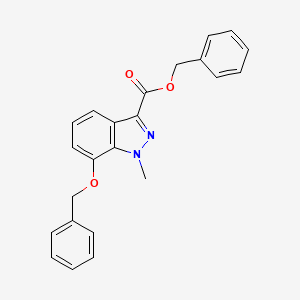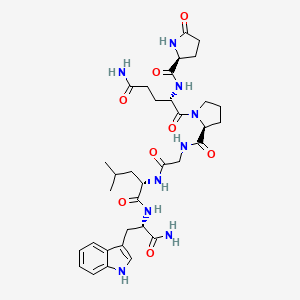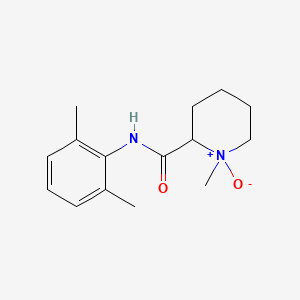![molecular formula C24H24F2N4O7S B586092 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone CAS No. 1797132-60-5](/img/structure/B586092.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is a biochemical compound used primarily in proteomics research. It is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat gastrointestinal conditions such as gastroesophageal reflux disease (GERD). The molecular formula of this compound is C24H24F2N4O7S, and it has a molecular weight of 550.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone involves multiple steps, starting from the basic structure of pantoprazole. The process typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfone Formation: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone involves the inhibition of proton pumps in the stomach lining. It binds to the H+/K+ ATPase enzyme, preventing the final step of acid production. This results in reduced gastric acid secretion, providing relief from conditions like GERD. The compound’s molecular targets include the H+/K+ ATPase enzyme and associated pathways involved in acid secretion .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: The parent compound, used widely as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with similar therapeutic uses.
Uniqueness
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to its parent compound, pantoprazole .
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O7S/c1-33-19-7-9-27-16(21(19)35-3)12-30-18-6-5-14(37-23(25)26)11-15(18)29-24(30)38(31,32)13-17-22(36-4)20(34-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPXTNBYURZDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)(=O)CC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
